molecular formula C26H26N2O5 B2852113 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 850905-66-7

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2852113
CAS No.: 850905-66-7
M. Wt: 446.503
InChI Key: AJZLLYUBZIWISU-UHFFFAOYSA-N
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Description

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of dihydroisoquinolinone derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the benzyl and dimethoxyphenyl groups enhances its stability and potential for various applications.

Properties

IUPAC Name

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-31-19-11-12-22(24(15-19)32-2)27-25(29)17-33-23-10-6-9-21-20(23)13-14-28(26(21)30)16-18-7-4-3-5-8-18/h3-12,15H,13-14,16-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZLLYUBZIWISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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